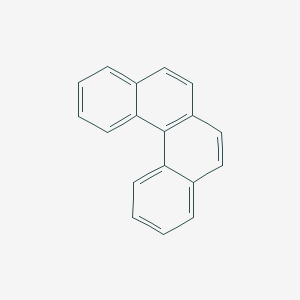

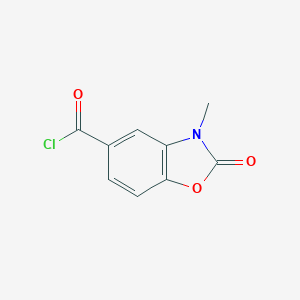

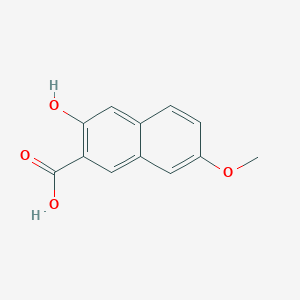

![molecular formula C8H10N2 B127250 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine CAS No. 146331-19-3](/img/structure/B127250.png)

6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine

Overview

Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine is a compound of interest in various fields, including pharmaceuticals, bactericide, antimicrobial agents, plant protection, synthetic resins, antioxidants, and plastics. It is particularly noted for its role as a side-chain in the production of the fourth-generation antibiotic Cefpirome, which has made it a topic of general interest in research .

Synthesis Analysis

Several methods have been developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. One approach involves an Au(I)-catalyzed tandem reaction from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc, yielding polysubstituted pyrroles . Another method includes the reaction of 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions to produce 7-substituted derivatives . A key intermediate of Cefpirome was synthesized from cyclopentanone and propargylamine using copper(I) chloride in an autoclave, with a yield over 60% and high purity . A multicomponent condensation process has also been reported, leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, with the structure confirmed by X-ray structural analysis . A novel synthetic route involving nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination has been developed, yielding a total of 43.15% with high purity . Additionally, preparation methods such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route have been utilized, with the acrolein route showing a promising yield of 87.4% .

Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been studied extensively. X-ray structural analysis has been used to confirm the structure of these heterocycles . In a related study, the crystal and molecular structure of a derivative, 1,5-dihydro-2H-cyclopenta[1,2-b:5,4-b']dipyridin-2-imine, was solved by single-crystal X-ray-diffraction analysis, revealing intermolecular H-bonds and strong fluorescence properties .

Chemical Reactions Analysis

The chemical reactivity of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves various reactions. Cyclization of related compounds with amines has been studied, highlighting the importance of factors such as planarity, nucleophilic attack, basicity of the amine, and simultaneous tautomerization processes . The synthesis of 6,7-dihydro-5H-cyclopenteno[b]pyridine from 1-amino-2-cyanocyclopentene involved acetylation, cyclization, chlorination, Sandmeyer bromination, and catalytic hydrogenated dehalogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are influenced by their molecular structure and the synthetic routes employed. The purity and yield of these compounds are critical for their application in pharmaceuticals and other industries. The fluorescence properties of certain derivatives suggest potential applications as ligands or in materials science . The high purity levels achieved in synthesis, as reported in the literature, indicate the effectiveness of the developed synthetic methods .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine is extensively utilized in the pharmaceutical industry. It serves as a crucial component in the synthesis of various drugs, particularly as a side-chain in the production of fourth-generation Cefpirome. This compound demonstrates diverse biological activities, including potential antiulcer and anticancer properties. Its synthesis methods, like the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, have been explored, with the acrolein route showing a yield up to 87.4%, indicating significant development prospects in pharmaceutical research (Fu Chun, 2007).

Synthetic Chemistry and Material Science

In the field of synthetic chemistry, 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine is involved in the creation of various derivatives through methods like inverse electron-demand hetero–Diels–Alder/retro–Diels–Alder sequence and multicomponent condensation. These derivatives have potential applications in material science, including the development of synthetic resins, antioxidants, and plastics. Its versatility in forming different chemical structures makes it a valuable compound for exploring new materials and chemical processes (Morgan Donnard et al., 2017).

Green Chemistry and Environmental Applications

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine analogues has also been achieved through green chemistry approaches. For instance, the use of manganese-catalyzed oxidation in water showcases an environmentally friendly and efficient method for obtaining these compounds. Such green chemistry practices are important for reducing environmental impact and promoting sustainable chemical manufacturing processes (Lanhui Ren et al., 2015).

Future Directions

properties

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOVETPPRHXNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

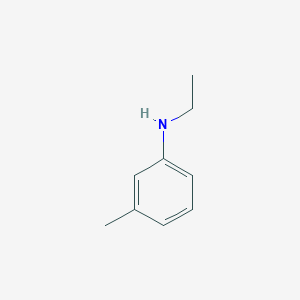

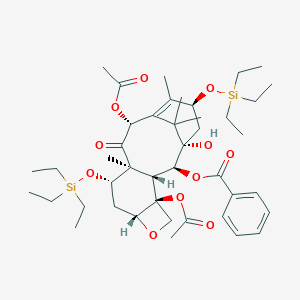

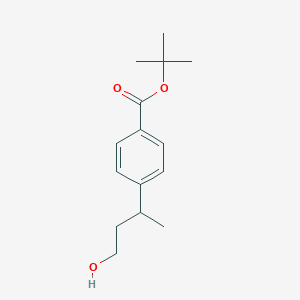

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)

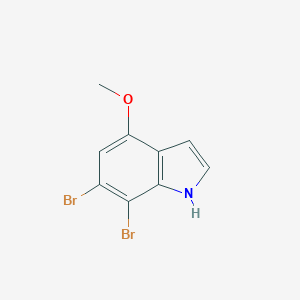

![Dibenzo[a,l]pyrene](/img/structure/B127179.png)

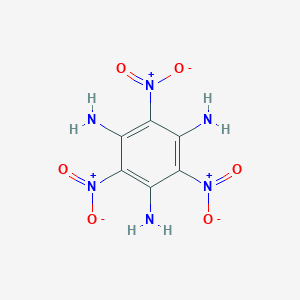

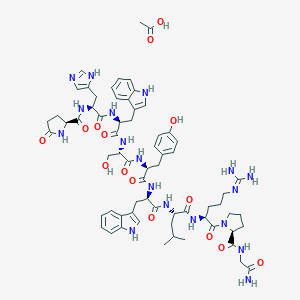

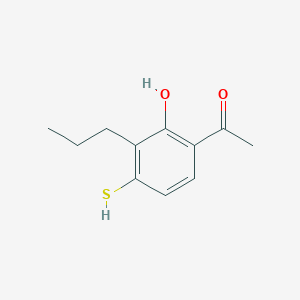

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)